Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite
Description
Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite is a chiral phosphoramidite ligand characterized by a stereochemically defined backbone, a 4-chlorophenylthio substituent, and a benzyl-phosphoramidite moiety. This compound is structurally significant in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation or cross-coupling, where its stereoelectronic properties influence enantioselectivity and reactivity .
Properties
Molecular Formula |
C39H33ClNO2PS |
|---|---|
Molecular Weight |
646.2 g/mol |
IUPAC Name |
(1S,2R)-N-benzyl-2-(4-chlorophenyl)sulfanyl-N-diphenoxyphosphanyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C39H33ClNO2PS/c40-34-26-28-37(29-27-34)45-39(33-20-10-3-11-21-33)38(32-18-8-2-9-19-32)41(30-31-16-6-1-7-17-31)44(42-35-22-12-4-13-23-35)43-36-24-14-5-15-25-36/h1-29,38-39H,30H2/t38-,39+/m0/s1 |
InChI Key |
VLOUSGUATUPGBU-ZESVVUHVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=C(C=C4)Cl)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Cl)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite typically involves multi-step organic reactions. The process begins with the preparation of the (1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl intermediate, which is then reacted with diphenyl benzyl phosphoramidite under controlled conditions. Key steps in the synthesis may include:
Formation of the thioether intermediate: This step involves the reaction of a chlorophenyl compound with a thiol group in the presence of a suitable catalyst.
Coupling reaction: The thioether intermediate is then coupled with diphenyl benzyl phosphoramidite using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phosphoramidite group to a phosphine or phosphine oxide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidite ligands and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite involves its interaction with specific molecular targets. The phosphoramidite group can coordinate with metal ions, forming complexes that act as catalysts in various chemical reactions. Additionally, the thioether and phenyl groups contribute to the compound’s binding affinity and specificity for certain biological targets, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are best contextualized by comparing it to analogs with variations in substituents, stereochemistry, or backbone modifications. Key structural and functional distinctions are summarized below:
Table 1: Comparison of Diphenyl Benzyl((1S,2R)-2-((4-Chlorophenyl)thio)-1,2-Diphenylethyl)Phosphoramidite with Analogous Compounds
Stereochemical and Electronic Differences
- 4-Chlorophenylthio vs. However, the chloro derivative offers a balance between electronic modulation and cost-effectiveness .
- Backbone Modifications (): Thiourea derivatives (e.g., ) lack the phosphoramidite moiety, reducing their utility in metal-catalyzed reactions but enhancing hydrogen-bond-donor capabilities. Conversely, dinaphthodioxaphosphepine-based ligands () provide a rigid, bulky framework for enantiocontrol in sterically demanding substrates .
Biological Activity
Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite is a phosphoramidite compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of diphenyl benzyl phosphoramidites typically involves the reaction of phosphorous oxychloride with the corresponding alcohols and amines. The specific compound can be synthesized through a multi-step process involving the formation of thioether linkages and subsequent phosphitylation.
General Synthetic Route
- Formation of Thioether : The initial step involves the reaction of 4-chlorobenzyl thiol with diphenylethylene derivatives to form thioether intermediates.
- Phosphitylation : The thioether is then treated with phosphorous oxychloride to introduce the phosphoramidite functionality.
- Purification : The final product is purified using column chromatography to yield pure diphenyl benzyl phosphoramidite.
Diphenyl benzyl phosphoramidite exhibits several biological activities, primarily attributed to its interactions at the molecular level:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines through mitochondrial pathway activation. Specifically, it has been observed to promote cell death in K562 leukemia cells via mitochondrial permeability transition and depletion of cellular thiols .
- Inhibition of Enzymatic Activity : It has been reported to inhibit specific enzymes involved in cancer progression, such as cathepsin L, thereby exhibiting potential as an anti-metastatic agent .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of diphenyl benzyl phosphoramidite against human leukemia cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptotic markers such as caspase activation and mitochondrial membrane depolarization.
| Concentration (µM) | Cell Viability (%) | Apoptotic Markers |
|---|---|---|
| 0 | 100 | Baseline |
| 5 | 85 | Minimal |
| 10 | 60 | Moderate |
| 20 | 30 | High |
Case Study 2: Inhibition of Cathepsin L
Another investigation focused on the inhibitory effects of diphenyl benzyl phosphoramidite on cathepsin L activity. It was found that the compound exhibited IC50 values in the low micromolar range, suggesting strong inhibitory potential.
| Compound | IC50 (µM) |
|---|---|
| Diphenyl benzyl phosphoramidite | 5.6 |
| Control (No inhibitor) | N/A |
Comparative Studies
Comparative studies have demonstrated that diphenyl benzyl phosphoramidite shows enhanced biological activity compared to other thiosemicarbazone derivatives. This is attributed to its unique structural features that facilitate better binding interactions with target enzymes and cellular components.
Toxicity Profile
Toxicity assessments revealed that while diphenyl benzyl phosphoramidite effectively induces apoptosis in cancer cells, it exhibits lower cytotoxicity towards normal peripheral blood mononuclear cells, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
